

Dual Cholinesterase Inhibitor: A Technical Overview of Compound 8i

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Compound of Interest

Compound Name: AChE/BChE-IN-16

Cat. No.: B15136961

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of a potent dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, designated as compound 8i. This compound has emerged from recent research as a promising candidate for the development of therapeutics targeting neurodegenerative diseases such as Alzheimer's disease, where the inhibition of both cholinesterases is considered a valuable therapeutic strategy.

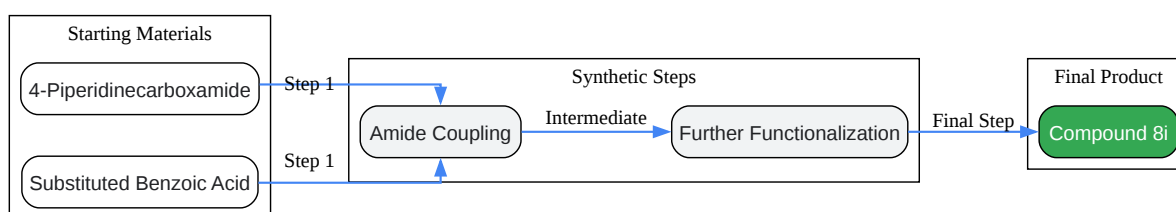
Rationale for Dual AChE/BChE Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2] In the progression of Alzheimer's disease, while AChE levels tend to decrease, BChE levels can increase, taking on a more significant role in ACh metabolism.[3][4][5] Therefore, developing inhibitors that can effectively target both enzymes may offer a more comprehensive and sustained therapeutic effect compared to selective AChE inhibitors.[6][7] The design of dual-target inhibitors aims to not only enhance cholinergic neurotransmission but also potentially mitigate drug resistance and be effective in later stages of the disease.[6]

Synthesis of Compound 8i

The synthesis of compound 8i is a multi-step process starting from commercially available reagents. While the specific details for "AChE/BChE-IN-16" are not publicly available, the synthesis of analogous potent dual inhibitors, such as compound 8i, has been described.[6][7] The general synthetic scheme involves the formation of key amide bonds to construct the final molecule.

A representative synthetic workflow is depicted below:



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Caption: General synthetic workflow for the preparation of dual cholinesterase inhibitors like compound 8i.

Characterization and Biological Activity

The inhibitory activity of compound 8i against both AChE and BChE has been determined using in vitro enzymatic assays. The results demonstrate its potency as a dual inhibitor.

Quantitative Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of compound 8i against both enzymes are summarized in the table below. For comparison, data for the well-known cholinesterase inhibitor Tacrine are also included.

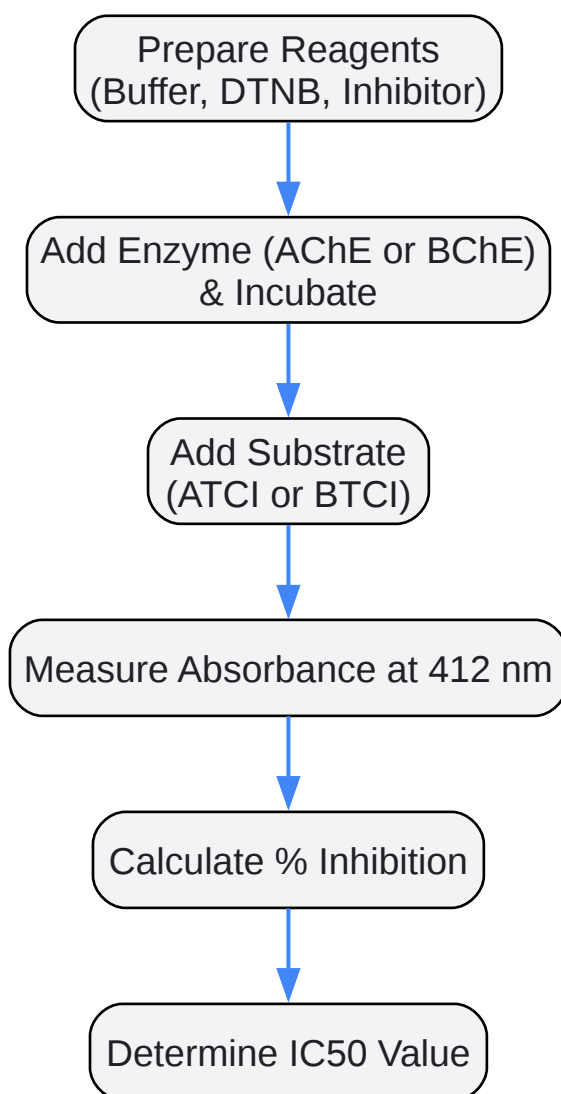
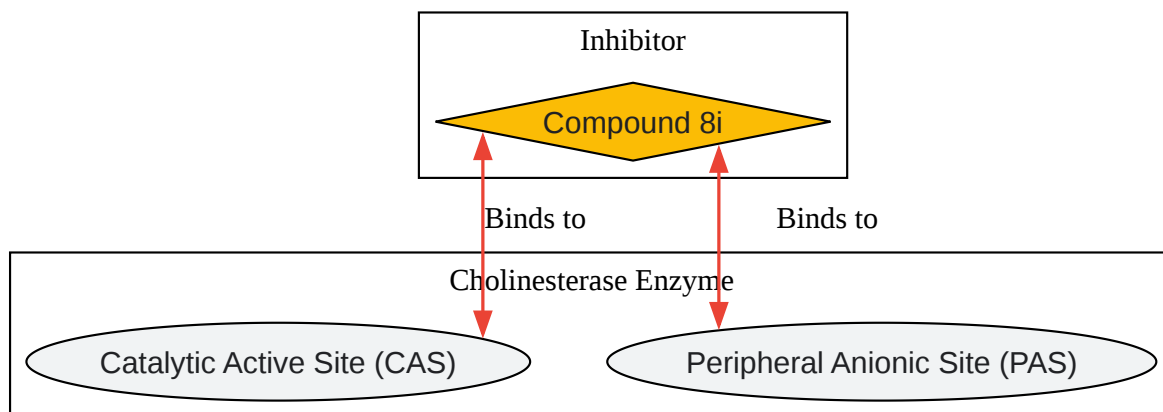
Compound	eeAChE IC50 (μM)	eqBChE IC50 (μM)	Selectivity Index (SI) (AChE/BChE)
Compound 8i	0.39	0.28	1.39
Tacrine	Reference	Reference	Reference

Data sourced from a study on novel dual-target inhibitors of AChE and BChE.[6][8] eeAChE refers to Electrophorus electricus acetylcholinesterase, and eqBChE refers to equine serum butyrylcholinesterase.

Mechanism of Inhibition

Kinetic studies and molecular modeling have been employed to elucidate the mechanism by which compound 8i inhibits AChE and BChE. These studies suggest that compound 8i acts as a mixed-type inhibitor, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes.[6][7][8] This dual-site binding is a desirable characteristic for potent cholinesterase inhibitors.

The proposed binding mechanism is illustrated in the following diagram:



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